molecular formula C20H36O6 B1208699 8,8a-Deoxyoleandolide CAS No. 53428-54-9

8,8a-Deoxyoleandolide

Cat. No. B1208699
CAS RN: 53428-54-9
M. Wt: 372.5 g/mol
InChI Key: OLPAVFVRSHWADO-KYEFFAPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8a-Deoxyoleandolide is a macrolide.

Scientific Research Applications

Engineered Biosynthesis

8,8a-Deoxyoleandolide has been synthesized in Streptomyces coelicolor using the entire 6-deoxyerythronolide B synthase (DEBS), which is a significant achievement in the field of synthetic and biosynthetic chemistry. This approach offers a promising pathway for the rational design of biosynthetic products, potentially leading to diverse polyketide libraries (Kao, Katz, & Khosla, 1994).

Cloning and Characterization in Antibiotic Biosynthesis

The gene cluster encoding the deoxyoleandolide polyketide synthase (OlePKS) from Streptomnyces antibioticus was isolated and characterized, showing similarities to the erythromycin gene cluster. This discovery is crucial for understanding the biosynthesis of the antibiotic oleandomycin, with 8,8a-deoxyoleandolide being an aglycone precursor of this antibiotic (Shah et al., 2000).

Substrate Specificity in Antibiotic Biosynthesis

Studies on 6-deoxyerythronolide B hydroxylase (EryF), a bacterial cytochrome P450 responsible for hydroxylation in erythromycin biosynthesis, revealed the specificity of this enzyme towards substrates including 8,8a-deoxyoleandolide. Understanding this specificity is crucial for manipulating and optimizing the biosynthesis of erythromycin and related antibiotics (Andersen et al., 1993).

Cytochrome P450 OleP Substrate Specificity

Research on the cytochrome P450 OleP, which catalyzes the epoxidation in oleandomycin biosynthesis, showed that it acts on 8,8a-deoxyoleandolide. This insight into OleP's substrate versatility enhances our understanding of the enzymatic processes in antibiotic biosynthesis (Parisi et al., 2020).

properties

CAS RN

53428-54-9

Product Name

8,8a-Deoxyoleandolide

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-4,6,12-trihydroxy-3,5,7,9,11,13,14-heptamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C20H36O6/c1-9-8-10(2)17(22)13(5)19(24)14(6)20(25)26-15(7)11(3)18(23)12(4)16(9)21/h9-15,17-19,22-24H,8H2,1-7H3/t9-,10+,11+,12+,13-,14-,15-,17+,18+,19+/m1/s1

InChI Key

OLPAVFVRSHWADO-KYEFFAPUSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C)C

SMILES

CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C

Canonical SMILES

CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C

Other CAS RN

53428-54-9

synonyms

8,8a-deoxyoleandolide
8-methyloleandolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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